3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole
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Overview
Description
3,5-bis(4-allylphenyl)isoxazole is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly found in many commercially available drugs . The presence of the isoxazole ring imparts unique chemical properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-allylphenyl)isoxazole can be achieved through various methods. One common approach involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another method includes the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3 under moderate reaction conditions . Additionally, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient one-pot synthesis from substituted aldoximes and alkynes .
Industrial Production Methods
Industrial production of 3,5-bis(4-allylphenyl)isoxazole typically involves large-scale synthesis using metal-free synthetic routes to minimize costs and environmental impact . The use of readily available starting materials and mild reaction conditions is preferred to ensure high yields and scalability .
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-allylphenyl)isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized using reagents such as IBX (2-iodoxybenzoic acid) to form corresponding oximes . Reduction reactions can be carried out using hydrogenation catalysts to yield reduced isoxazole derivatives . Substitution reactions often involve nucleophilic reagents to introduce different functional groups onto the isoxazole ring .
Common Reagents and Conditions
Oxidation: IBX, mild acidic conditions
Reduction: Hydrogenation catalysts, mild basic conditions
Substitution: Nucleophilic reagents, mild to moderate temperatures
Major Products
The major products formed from these reactions include various substituted isoxazoles, oximes, and reduced isoxazole derivatives .
Scientific Research Applications
3,5-bis(4-allylphenyl)isoxazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit specific molecular targets . Additionally, it is used in the development of antimicrobial and antiviral drugs . In the industry, it is employed in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3,5-bis(4-allylphenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
3,5-bis(4-allylphenyl)isoxazole can be compared with other similar compounds such as 3,5-diaryl isoxazoles and 3,4,5-trisubstituted isoxazoles . These compounds share the isoxazole core structure but differ in the nature and position of substituents on the ring . The unique allylphenyl groups in 3,5-bis(4-allylphenyl)isoxazole impart distinct chemical and biological properties, making it a valuable compound for specific applications .
List of Similar Compounds
- 3,5-diaryl isoxazoles
- 3,4,5-trisubstituted isoxazoles
- 3,5-disubstituted isoxazoles
Properties
CAS No. |
201487-42-5 |
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Molecular Formula |
C21H19NO |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
3,5-bis(4-prop-2-enylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C21H19NO/c1-3-5-16-7-11-18(12-8-16)20-15-21(23-22-20)19-13-9-17(6-4-2)10-14-19/h3-4,7-15H,1-2,5-6H2 |
InChI Key |
WQAYTAFZABFYLA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)CC=C |
Origin of Product |
United States |
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